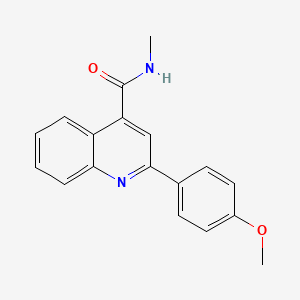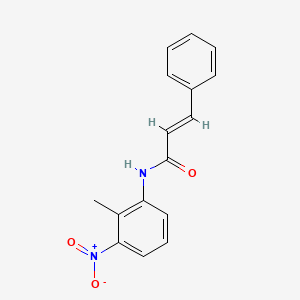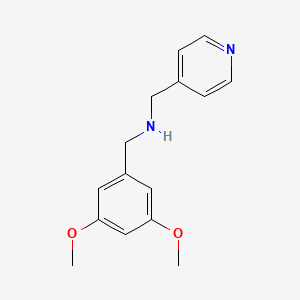
2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide, also known as AG-014699, is a small molecule inhibitor that targets poly (ADP-ribose) polymerase (PARP) enzymes. PARP enzymes are involved in DNA repair mechanisms and their inhibition can lead to the accumulation of DNA damage, ultimately leading to cell death. AG-014699 has been extensively studied for its potential use in cancer therapy.
Wirkmechanismus
2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide inhibits PARP enzymes, which are involved in DNA repair mechanisms. When DNA is damaged, PARP enzymes are activated to repair the damage. Inhibition of PARP enzymes leads to the accumulation of DNA damage, ultimately leading to cell death. This compound has been shown to be a potent inhibitor of PARP enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on cancer cells with defects in DNA repair mechanisms. This selectivity is due to the fact that normal cells have intact DNA repair mechanisms, while cancer cells with defects in DNA repair mechanisms are more reliant on PARP enzymes for DNA repair. This compound has been shown to induce DNA damage and cell death in cancer cells with defects in DNA repair mechanisms.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide has been extensively studied in preclinical models of cancer. Its selectivity for cancer cells with defects in DNA repair mechanisms makes it a promising candidate for cancer therapy. However, its multi-step synthesis process and specialized equipment requirements make it difficult to produce in large quantities. Additionally, its selectivity for cancer cells with defects in DNA repair mechanisms limits its potential use in cancers without these defects.
Zukünftige Richtungen
For 2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide include the development of more efficient synthesis methods and the identification of biomarkers that can predict response to treatment. Additionally, combination therapies with other DNA-damaging agents, such as chemotherapy or radiation therapy, are being explored to enhance the efficacy of this compound. Finally, the potential use of PARP inhibitors in other diseases, such as neurodegenerative diseases, is being investigated.
Synthesemethoden
The synthesis of 2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide involves a series of chemical reactions starting from 2-chloro-4-nitroaniline. The nitro group is reduced to an amino group, followed by a series of reactions to introduce the quinoline and carboxamide moieties. The final step involves the introduction of the methoxyphenyl group. The synthesis of this compound is a multi-step process that requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-N-methyl-4-quinolinecarboxamide has been extensively studied for its potential use in cancer therapy. PARP inhibitors have been shown to be effective in cancers with defects in DNA repair mechanisms, such as BRCA1/2 mutations. This compound has been shown to be effective in preclinical models of breast, ovarian, and lung cancers. Clinical trials have also shown promising results in patients with BRCA1/2-mutant cancers.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-19-18(21)15-11-17(12-7-9-13(22-2)10-8-12)20-16-6-4-3-5-14(15)16/h3-11H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGUZHXDBBZYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B5807760.png)

![4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5807773.png)
![N-(2-{2-[2-(benzyloxy)benzylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B5807787.png)


![methyl 2-{[(2-pyrazinylamino)carbonyl]amino}benzoate](/img/structure/B5807821.png)
![N-{[(2-methyl-2H-tetrazol-5-yl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5807825.png)
![{4-[(diphenylacetyl)amino]phenyl}acetic acid](/img/structure/B5807831.png)
![1-chloro-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5807837.png)
